molecular formula C9H10O2 B8484066 (S)-2-hydroxypropiophenone

(S)-2-hydroxypropiophenone

Cat. No. B8484066
M. Wt: 150.17 g/mol
InChI Key: WLVPRARCUSRDNI-ZETCQYMHSA-N
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Patent
US07585880B2

Procedure details

To a solution of 2-hydroxy-1-phenylpropan-1-one (1.00 g, 6.66 mmol) and potassium cyanate (1.08 g, 13.3 mmol) in 2-propanol (15 mL) was added dropwise acetic acid (960 mg, 16.0 mmol) at 50° C. over 1 hr. The mixture was stirred at 50° C. for 5 hr, and the reaction mixture was poured into water. The resulting precipitate was collected by filtration and recrystallized from isopropyl ether-hexane to give the title compound (430 mg, yield 37%) as white crystals.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
37%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH3:11])[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[O-:12][C:13]#[N:14].[K+].C(O)(=O)C.O>CC(O)C>[CH3:11][C:2]1[O:1][C:13](=[O:12])[NH:14][C:3]=1[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC(C(=O)C1=CC=CC=C1)C
Name
Quantity
1.08 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
960 mg
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. for 5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from isopropyl ether-hexane

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1=C(NC(O1)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 430 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.